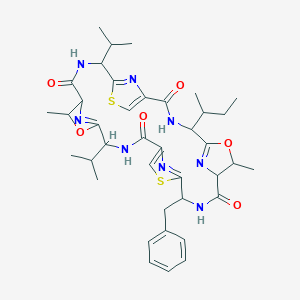

Patellamide E

Description

Properties

CAS No. |

140430-46-2 |

|---|---|

Molecular Formula |

C39H50N8O6S2 |

Molecular Weight |

791 g/mol |

IUPAC Name |

11-benzyl-4-butan-2-yl-7,21-dimethyl-18,25-di(propan-2-yl)-6,20-dioxa-13,27-dithia-3,10,17,24,29,30,31,32-octazapentacyclo[24.2.1.15,8.112,15.119,22]dotriaconta-1(28),5(32),12(31),14,19(30),26(29)-hexaene-2,9,16,23-tetrone |

InChI |

InChI=1S/C39H50N8O6S2/c1-9-20(6)29-37-47-30(21(7)53-37)34(50)40-24(15-23-13-11-10-12-14-23)38-41-25(16-54-38)32(48)43-27(18(2)3)36-46-31(22(8)52-36)35(51)44-28(19(4)5)39-42-26(17-55-39)33(49)45-29/h10-14,16-22,24,27-31H,9,15H2,1-8H3,(H,40,50)(H,43,48)(H,44,51)(H,45,49) |

InChI Key |

BEMLSIBAHWVXGD-UHFFFAOYSA-N |

SMILES |

CCC(C)C1C2=NC(C(O2)C)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(C(O4)C)C(=O)NC(C5=NC(=CS5)C(=O)N1)C(C)C)C(C)C)CC6=CC=CC=C6 |

Canonical SMILES |

CCC(C)C1C2=NC(C(O2)C)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(C(O4)C)C(=O)NC(C5=NC(=CS5)C(=O)N1)C(C)C)C(C)C)CC6=CC=CC=C6 |

Synonyms |

patellamide E |

Origin of Product |

United States |

Biosynthetic Pathway Elucidation of Patellamide E

Genetic Basis of Patellamide E Biosynthesis

The biosynthesis of this compound, a cyclic peptide, is orchestrated by a dedicated set of genes organized into a cluster known as the pat gene cluster. wikipedia.orgmdpi.com This ribosomal synthesis pathway is a hallmark of a class of natural products called cyanobactins. nih.gov The discovery and functional characterization of this gene cluster in the cyanobacterial symbiont Prochloron didemni were pivotal in understanding the ribosomal origin of patellamides. wikipedia.orgpnas.org

Identification and Characterization of the pat Gene Cluster (patA, patB, patC, patD, patE, patF, patG)

The pat gene cluster is comprised of seven genes, patA through patG, which are transcribed in the same direction, suggesting they may form an operon. pnas.org The heterologous expression of this entire gene cluster in Escherichia coli resulted in the production of patellamides, confirming that this cluster is sufficient for their biosynthesis. wikipedia.orgpnas.org While patA, patD, patE, and patG are considered essential for the core biosynthetic steps, the precise roles of patB, patC, and patF remain less defined. mdpi.comnih.gov

The functions of the key genes have been proposed based on sequence homology and experimental evidence. mdpi.compnas.org PatA and the C-terminal domain of PatG are predicted to be proteases responsible for cleaving the precursor peptide. nih.govpnas.org PatD is implicated in the critical heterocyclization reactions, and the N-terminal domain of PatG is thought to be an oxidase. mdpi.comresearchgate.net

| Gene | Proposed Function |

| patA | A protease involved in the N-terminal cleavage of the precursor peptide, PatE. nih.govpnas.org It contains a subtilisin-like serine protease domain. pnas.org |

| patB | Its function is not essential for biosynthesis but appears to enhance the yield of patellamides in heterologous expression systems. asm.org |

| patC | The function remains unclear, and it appears to be non-essential for patellamide biosynthesis. nih.govgoogle.commdpi.com |

| patD | A key enzyme with two domains. PatD2 is responsible for the ATP-dependent heterocyclization of cysteine, serine, and threonine residues into thiazoline (B8809763) and oxazoline (B21484) rings. wikipedia.orgpnas.orgnih.gov PatD1 may be involved in the adenylation that facilitates macrocyclization. mdpi.comgoogle.com |

| patE | Encodes the precursor peptide that contains the primary amino acid sequences for patellamides. wikipedia.orgpnas.org |

| patF | While initially of unknown function, it is now known to be essential for the synthesis of non-prenylated patellamides, suggesting a role distinct from prenylation. mdpi.com |

| patG | A large, multi-domain protein. The N-terminal domain (PatG1) acts as an oxidase, converting thiazoline rings to thiazoles. wikipedia.orgnih.gov The C-terminal domain (PatG2) is a subtilisin-like protease that catalyzes the final macrocyclization step while cleaving the C-terminal recognition sequence. nih.govnih.gov |

The Role of patE as the Precursor Peptide Gene

The patE gene is central to the biosynthesis, as it encodes the 71-amino acid precursor peptide, pre-patellamide. mdpi.compnas.org This peptide is composed of a 37-residue N-terminal leader sequence followed by the core peptide sequences that will ultimately form the patellamides. pnas.orgnih.gov The leader sequence is thought to be a recognition site for the modifying enzymes of the pathway. mdpi.com

Within the C-terminal portion of PatE are the sequences that correspond to the final cyclic products. pnas.org These core sequences are flanked by specific recognition motifs that are crucial for processing. nih.gov For instance, a conserved five-residue sequence often precedes the core peptide, and a distinct four-residue sequence, AYDG, at the C-terminus is recognized by the macrocyclase domain of PatG. nih.govresearchgate.net The PatE precursor contains the sequences for both patellamide A and patellamide C, demonstrating the efficiency of this biosynthetic pathway in generating multiple products from a single gene. pnas.org

Analysis of Genes with Unknown or Unclear Functions (patB, patC, patF)

The functions of patB, patC, and patF have been more enigmatic compared to the other genes in the cluster. pnas.orgirb.hr

patB and patC : These genes encode short, conserved proteins. nih.govmdpi.com While conserved in nearly all cyanobactin gene clusters, studies have shown that they are not essential for the biosynthesis of patellamides. nih.govmdpi.com However, it has been noted that patB appears to improve the yield of patellamides in heterologous expression systems, suggesting it may play an auxiliary or regulatory role. asm.org The function of patC remains largely unknown, and it is considered non-essential. nih.govgoogle.com

patF : The patF gene shows weak homology to proteins with a SpoVT/AbrB-like domain. irb.hr Initially, its role was unclear. pnas.orgrsc.org Although homologs of patF in other pathways are often prenyltransferases, PatF in the patellamide pathway is apparently an inactive prenyltransferase. researchgate.net Despite this, subsequent research has demonstrated that patF is essential for the production of the non-prenylated patellamides, indicating it has a critical but as-yet-undefined function in this specific biosynthetic pathway. mdpi.com

Enzymatic Modifications and Mechanistic Studies

The transformation of the linear PatE precursor peptide into the final complex macrocyclic structure of this compound involves a series of precise enzymatic modifications.

Amino Acid Heterocyclization

A defining feature of patellamides is the presence of thiazole (B1198619) and oxazoline rings. These five-membered heterocycles are not incorporated directly but are formed post-translationally from cysteine, serine, and threonine residues within the PatE precursor peptide. nih.gov This modification significantly alters the chemical properties and conformational flexibility of the resulting peptide. nih.gov

The enzyme responsible for this critical transformation is PatD. nih.gov PatD is a cyclodehydratase that catalyzes the formation of thiazoline rings from cysteine residues and oxazoline rings from serine and threonine residues. nih.govbiorxiv.org This reaction is ATP-dependent and involves the elimination of water. researchgate.netnih.gov

The PatD enzyme is composed of two primary domains. pnas.orggoogle.com The C-terminal domain, PatD2, which contains a YcaO-like domain, is directly involved in the cyclodehydration reaction that forms the azoline rings. mdpi.comgoogle.comirb.hr The N-terminal domain, PatD1, has weak similarity to adenylating enzymes. google.com It is proposed that this domain might activate the cleaved precursor peptide to facilitate the final macrocyclization step, though its precise function in the context of heterocyclization is part of ongoing investigation. mdpi.comgoogle.com The process is processive, meaning PatD can catalyze the formation of multiple heterocycles on a single precursor peptide. nih.gov Following the formation of the thiazoline ring by PatD, it is subsequently oxidized to a thiazole by the oxidase domain of PatG. researchgate.netirb.hr

Mechanistic Insights into Cyclodehydration

The formation of the characteristic oxazoline and thiazoline rings within the patellamide structure is a critical step known as heterocyclization or cyclodehydration. irb.hrresearchgate.net This reaction is catalyzed by the enzyme PatD. pnas.orgresearchgate.net

The proposed mechanism suggests that cyclodehydration precedes the oxidation of these heterocycles. irb.hr The PatD enzyme, which is ATP-dependent, acts on cysteine, serine, and threonine residues within the core peptide sequence of the PatE precursor. nih.gov It facilitates the cyclization of these residues to form thiazoline (from cysteine) and oxazoline (from serine/threonine) rings. nih.govirb.hrresearchgate.net This process involves the dehydration of the peptide backbone. Later in the pathway, the thiazoline rings are oxidized to thiazoles, a reaction catalyzed by an oxidase domain likely within the PatG protein, while the oxazolines remain in their reduced state. asm.orgirb.hr This differential oxidation accounts for the presence of both types of heterocycles in the final patellamide structure. irb.hr

The enzyme TruD, a homolog from the trunkamide (B1244394) pathway, and PatD have both been shown to process cysteine and even selenocysteine, highlighting the potential for generating novel natural product analogs. nih.gov

Peptide Cleavage Events

To liberate the core peptide from its precursor form, two specific cleavage events are necessary, occurring at both the N-terminus and the C-terminus of the peptide that will form the macrocycle. nih.gov These proteolytic cleavages are performed by two distinct enzymes, PatA and PatG. mdpi.com

The N-terminal leader peptide, a sequence of approximately 37 residues on the PatE precursor, is removed by the enzyme PatA. nih.govcore.ac.uk PatA contains a protease domain with a sequence that matches the classic subtilisin fold, a family of serine proteases. nih.govcore.ac.uk This enzyme specifically recognizes and cleaves the peptide bond at the N-terminal flank of the core peptide sequence, releasing it from the leader portion. nih.govmdpi.com The crystal structure of the PatA protease domain has been determined, providing insight into its catalytic mechanism. nih.govcore.ac.uk Both PatA and PatG are multi-domain proteins that also contain a C-terminal domain of unknown function (DUF), which is conserved across cyanobactin biosynthetic pathways. nih.goviucr.orgresearchgate.net

The cleavage at the C-terminus of the core peptide is intricately linked with the macrocyclization step and is catalyzed by the multi-functional enzyme PatG. nih.govresearchgate.net The PatG protein contains a central subtilisin-like protease domain, often referred to as the macrocyclase domain (PatGmac), which is responsible for this activity. nih.govresearchgate.net This domain recognizes a specific C-terminal recognition sequence, the "follower peptide," which in the patellamide pathway has the consensus motif -AYDG. researchgate.netacs.org PatGmac catalyzes the proteolytic cleavage of the peptide bond immediately following the core peptide sequence, removing this C-terminal follower peptide. researchgate.net

Macrocyclization

The final and defining step in the formation of the patellamide backbone is the head-to-tail macrocyclization of the processed linear peptide.

The macrocyclization is also mediated by the PatGmac domain and occurs in tandem with the C-terminal cleavage. nih.govresearchgate.net The mechanism is analogous to that of subtilisin-like proteases but with a crucial difference that favors cyclization over hydrolysis. nih.govacs.org

The process begins with the catalytic serine residue (Ser783) of PatGmac attacking the carbonyl group of the last amino acid of the core peptide, forming a covalent acyl-enzyme intermediate and releasing the C-terminal follower peptide. acs.orgacs.org The follower peptide, with its -AYDG signature, remains bound within the enzyme's active site, effectively shielding the reactive acyl-enzyme intermediate from attack by water molecules, which would lead to simple hydrolysis and linearization of the product. nih.govacs.org The substrate peptide is believed to adopt a pre-organized, bent conformation in the active site. nih.govacs.org This conformation brings the now-free N-terminal amine of the core peptide into close proximity with the ester carbonyl of the acyl-enzyme intermediate. acs.orgacs.org The N-terminal amine then performs a nucleophilic attack on this ester, displacing the catalytic serine and forming the final N-to-C macrocyclic peptide bond. nih.govacs.org

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme/Domain | Gene | Function | Mechanism Highlights |

| PatD | patD | Heterocyclization | ATP-dependent cyclodehydration of Cys, Ser, Thr residues to form thiazoline and oxazoline rings. nih.govresearchgate.net |

| PatA | patA | N-terminal Protease | Cleaves the N-terminal leader peptide from the PatE precursor. nih.govmdpi.com |

| PatG (Oxidase Domain) | patG | Oxidation | FMN-dependent oxidation of thiazoline rings to thiazoles. mdpi.com |

| PatG (Macrocyclase Domain - PatGmac) | patG | C-terminal Protease & Macrocyclase | Recognizes -AYDG motif, performs C-terminal cleavage, and catalyzes head-to-tail macrocyclization via an acyl-enzyme intermediate. nih.govresearchgate.net |

Kinetic studies of PatG and related macrocyclases have provided valuable insights into the efficiency and rate-limiting steps of the cyclization process. The PatGmac enzyme is noted for being catalytically slow in vitro, which has been a limitation for its large-scale biotechnological application. nih.gov

Heterocycle Oxidation (Dehydrogenation)

A key step in the maturation of this compound is the oxidation of thiazoline rings to thiazoles. nih.goviucr.org This dehydrogenation reaction is catalyzed by a specific oxidase domain within the biosynthetic machinery. nih.govmdpi.com

The enzyme responsible for the conversion of thiazoline to thiazole in the patellamide pathway is a domain of the multifunctional protein PatG. nih.govnih.gov This oxidase domain, often referred to as PatGox, is responsible for the dehydrogenation of the thiazoline heterocycles formed in an earlier step. nih.goviucr.org The oxidation is a crucial step for the final chemical structure and biological activity of the patellamides. nih.gov It has been noted that in some related pathways, the oxidase domain can act on both linear and macrocyclic substrates, while in others, it appears to only process macrocyclic substrates. nih.govmdpi.com

Sequence analysis and biochemical studies have identified the oxidase domain of PatG as being FMN-dependent. nih.govmdpi.com This domain belongs to the class of FMN-dependent oxidoreductases. nih.govnih.gov The crystal structure of a homologous standalone FMN-dependent oxidase, ThcOx, from the cyanothecamide biosynthetic pathway has been solved, providing insights into the catalytic mechanism. nih.govresearchgate.net The C-terminal domain of ThcOx, which binds the FMN cofactor, shows a high degree of structural homology to a putative nitroreductase. nih.gov

| Enzyme/Domain | Cofactor | Function |

| PatG Oxidase Domain | FMN | Catalyzes the oxidation of thiazoline to thiazole. nih.govmdpi.com |

| ThcOx | FMN | A standalone oxidase that converts azolines to azoles. researchgate.net |

Epimerization of Amino Acid Residues

A distinctive feature of patellamides is the presence of D-amino acid residues, which are incorporated through the epimerization of their L-precursors. nih.govmdpi.com This stereochemical inversion is a critical post-translational modification. mdpi.com

The mechanism of epimerization in patellamide biosynthesis has been a subject of investigation. It has been proposed that the epimerization of amino acid residues adjacent to the newly formed thiazoline rings may occur spontaneously. nih.govresearchgate.netresearchgate.net The electron-withdrawing nature of the thiazoline ring lowers the pKa of the adjacent Cα proton, facilitating its removal and subsequent reprotonation to form the D-epimer. nih.gov This process is thought to happen after heterocyclization but before the oxidation of thiazoline to thiazole. nih.govresearchgate.net While this spontaneous model is widely considered, the possibility of an enzyme-catalyzed process has not been entirely ruled out, especially given the presence of conserved domains of unknown function (DUF) in the biosynthetic gene cluster. nih.govmdpi.com However, structural studies of the PatG-DUF domain have not yet clarified its role in epimerization. iucr.org

The presence of D-stereocentres significantly influences the three-dimensional structure and conformational rigidity of the final patellamide macrocycle. nih.govmdpi.com This altered stereochemistry is crucial for the biological activity of these molecules, including their cytotoxicity and ability to reverse multidrug resistance. mdpi.compnas.org The specific arrangement of L- and D-amino acids in the macrocycle creates a unique topography that is likely important for its interaction with biological targets. mdpi.com For instance, in dicopper(II) complexes of patellamides, the different stereochemistry of the side chains is thought to control substrate access to the metal centers. mdpi.com

Structural Biology of Biosynthetic Enzymes

Significant progress has been made in understanding the structural biology of the enzymes involved in patellamide biosynthesis. nih.gov Structures have been determined for several key enzymes, including the heterocyclase (PatD and its homolog TruD), the protease domains of PatA and PatG, and the macrocyclase domain of PatG. nih.govnih.goviucr.org The only domain for which a structure was not available for some time was the oxidase domain of PatG. nih.gov However, the structure of a homologous standalone oxidase, ThcOx, has provided a model for this domain. nih.goviucr.org The structure of the inactive prenyltransferase PatF has also been determined. researchgate.net These structural studies have provided valuable mechanistic insights into the intricate series of reactions that lead to the formation of the complex patellamide architecture. nih.gov

| Enzyme/Domain | PDB ID (if available) | Function |

| PatA Protease Domain | - | N-terminal cleavage of the precursor peptide. nih.govmdpi.com |

| PatD Heterocyclase | - | Catalyzes the formation of thiazoline and oxazoline rings. nih.goviucr.org |

| PatG Macrocyclase Domain | - | Catalyzes macrocyclization and C-terminal cleavage. nih.govnih.gov |

| PatG Oxidase Domain | - | Oxidation of thiazoline to thiazole. nih.gov |

| PatF Prenyltransferase (inactive) | - | Putative prenylation. researchgate.net |

| ThcOx (homolog of PatG Oxidase) | 5LQ4 | Oxidation of azolines to azoles. nih.govresearchgate.net |

| PatG-DUF | - | Unknown function, possibly related to dimerization. iucr.orgmdpi.com |

Crystal Structures of PatA and PatG Protease Domains

The patellamide biosynthetic pathway utilizes two subtilisin-like proteases, PatA and PatG. nih.govmdpi.com PatA is responsible for cleaving the N-terminal leader peptide from the precursor peptide, PatE. nih.govrsc.org The crystal structure of the protease domain of PatA has been determined, revealing a classic subtilisin fold. nih.govrcsb.org These structural studies provide a basis for understanding the recognition determinants for the protease. rcsb.org

PatG contains a macrocyclase domain that catalyzes the cleavage of the C-terminal recognition sequence and subsequent N-to-C macrocyclization of the core peptide. mdpi.comrsc.orgresearchgate.net The crystal structure of the PatG macrocyclase domain also exhibits a subtilisin fold but with unique insertions. mdpi.comresearchgate.net These insertions are crucial for recognizing a specific three-residue signature in the substrate, binding it in a pre-organized conformation, and protecting the acyl-enzyme intermediate from hydrolysis by water, thereby facilitating macrocyclization. researchgate.net Comparative structural analyses of the protease domains of PatA and PatG have highlighted the distinct structural elements that enable their different catalytic functions, with PatG possessing a unique structural feature that facilitates transamidation over hydrolysis. acs.org

| Domain | Protein | Fold | Function | PDB ID (example) |

| Protease | PatA | Subtilisin | N-terminal cleavage of leader peptide | 3ZXY |

| Macrocyclase | PatG | Subtilisin with insertions | C-terminal cleavage and macrocyclization | 4H6V |

Structural Characterization of Domains of Unknown Function (DUFs) within PatA and PatG

Both PatA and PatG possess C-terminal domains of unknown function (DUFs) that are homologous to each other, sharing 56% sequence identity. nih.govmdpi.comiucr.orgresearchgate.net These DUF domains are conserved across various cyanobactin biosynthetic pathways, suggesting a significant functional role. nih.goviucr.orgrcsb.org

The crystal structure of the DUF domain from PatG has been determined, revealing a novel fold. mdpi.comiucr.orgresearchgate.net In the crystalline state, the PatG DUF forms a dimer, a process mediated by the coordination of two zinc ions at the interface. mdpi.comiucr.orgresearchgate.net However, the residues involved in zinc binding are not well-conserved in the DUF domain of PatA or in homologs from other patellamide-like pathways. nih.goviucr.org This lack of conservation raises questions about the functional significance of dimerization for other DUF domains. nih.goviucr.org While epimerization has been proposed as a possible function for the DUF domains, it has also been suggested that this process may occur spontaneously. nih.govmdpi.com Further research is needed to definitively determine the precise function of these enigmatic domains. nih.govmdpi.com

Conformational Dynamics of this compound Precursors and Intermediates

The biosynthesis of this compound begins with a ribosomally synthesized precursor peptide, PatE. nih.gov This precursor contains a highly conserved N-terminal leader sequence that is crucial for guiding the peptide through the post-translational modification machinery. nih.gov Structural analysis of the leader sequence revealed that it forms an α-helix with a distinct hydrophobic surface, which is believed to be the initial binding site for the modifying enzymes. nih.gov

The linear octapeptide intermediates, containing heterocyclic rings, are thought to adopt a pre-organized conformation that facilitates spontaneous macrocyclization. irb.hr The conformational constraints imposed by the thiazoline and oxazoline rings are believed to play a key role in this pre-organization. irb.hr Molecular dynamics simulations have been employed to study the folding preferences of patellamide precursors, indicating that substitutions in the macrocycle can significantly affect the folding energy. uc.pt

Biotechnological Applications in Biosynthesis

The intricate enzymatic machinery of the patellamide biosynthetic pathway presents significant opportunities for biotechnological applications, including the in vitro production of these complex molecules and their analogs, as well as the development of heterologous expression systems for enhanced and diversified production.

In Vitro Reconstitution of the Patellamide Biosynthetic Pathway

The in vitro reconstitution of the patellamide biosynthetic pathway has been a significant achievement, enabling the production of patellamides and their analogs outside of a living system. nih.govu-tokyo.ac.jp This approach allows for a detailed study of the individual enzymatic steps and provides a platform for generating novel compounds. nih.gov A key development in this area has been the creation of a "one-pot" synthesis system that integrates a cell-free translation system with the post-translational modification enzymes, such as the cyclodehydratase PatD. u-tokyo.ac.jp This allows for the direct conversion of a synthetic gene into a modified peptide. u-tokyo.ac.jp

Furthermore, strategies have been developed to improve the efficiency of the in vitro process. For example, the slow N-terminal cleavage step catalyzed by PatA has been circumvented by engineering the PatE precursor peptide to be recognized and cleaved by a more efficient protease like trypsin. nih.gov This modification has been shown to significantly accelerate the production and increase the yield of patellamide analogs. nih.gov

Heterologous Expression Systems for this compound Production (e.g., Escherichia coli)

The successful transfer and expression of the entire patellamide biosynthetic gene cluster in Escherichia coli has been a landmark achievement, demonstrating the feasibility of producing these complex marine natural products in a well-characterized heterologous host. mdpi.compnas.orgoup.com This approach opens the door for large-scale, sustainable production of patellamides and their derivatives. mdpi.com

Several factors have been identified as crucial for successful heterologous expression. Codon optimization of the biosynthetic genes for the E. coli host has been shown to be critical, with non-optimized vectors resulting in significantly lower yields. nih.govfrontiersin.org The choice of promoter system, such as inducible promoters, has also been demonstrated to be important for controlling and maximizing the expression of the pathway. nih.gov While E. coli is a common host, other systems like cyanobacteria are also being explored. biorxiv.org

| Host Organism | Key Engineering Strategy | Outcome |

| Escherichia coli | Codon optimization of biosynthetic genes. nih.govfrontiersin.org | Increased yield of patellamides. nih.govfrontiersin.org |

| Escherichia coli | Use of inducible promoters. nih.gov | Controlled and enhanced expression of the patellamide pathway. nih.gov |

| Escherichia coli | Refactoring of the entire patellamide pathway. nih.gov | Successful production of patellamides. nih.gov |

Engineering Strategies for Enhanced Yield and Analog Production

Metabolic engineering offers powerful strategies to not only increase the production titers of this compound but also to generate novel analogs with potentially improved properties. nih.gov These strategies can be applied in both the native producer and in heterologous hosts. nih.gov

One key approach to enhancing yield is to increase the availability of precursors. For the related patellins, supplementing the culture medium with cysteine, a precursor for the thiazoline rings, led to a 150-fold increase in yield. frontiersin.org Further elevating the availability of the isoprene (B109036) precursor for prenylation resulted in an additional 18-fold increase in patellin production in E. coli. frontiersin.org

Genetic engineering of the biosynthetic enzymes and the precursor peptide itself is a powerful tool for creating novel patellamide analogs. The promiscuity of the RiPP biosynthetic system allows for the generation of diverse derivatives through the genetic engineering of precursor peptides. nih.gov For example, by engineering the PatG macrocyclase to be fused with its substrate, a library of millions of cyclic peptide derivatives was constructed, leading to the production of an estimated 2.6 million distinct cyclic peptides with improved yield and fidelity. researchgate.net Furthermore, the development of an autocatalytic peptide cyclase system, where the substrate is covalently fused to the N-terminus of the G protein, has been shown to significantly improve the efficiency and yield of cyclic peptide production both in vivo and in vitro. acs.org These advanced engineering strategies pave the way for the combinatorial biosynthesis of novel RiPPs with diverse structures and functions. acs.org

Addressing Biosynthetic Bottlenecks in Analog Production

The prospect of using the patellamide biosynthetic machinery to generate novel, non-natural analogs for pharmaceutical development is highly attractive, as chemical synthesis is often too complex and costly. iucr.org However, significant bottlenecks in the in vitro and heterologous production of these analogs hinder large-scale manufacturing and diversification. nih.gov

Two principal challenges have been identified in the biosynthetic pathway:

Slow Macrocyclization: The macrocyclase domain of the PatG enzyme is the rate-limiting step in the entire biosynthetic process. nih.gov The turnover number for this enzyme is exceptionally low, with reports in the vicinity of one per day, making the production of cyclic peptides inefficient. nih.gov

Leader Peptide Dependency: The heterocyclase enzyme, PatD, requires the N-terminal leader peptide of the PatE precursor to be present for it to recognize the substrate and introduce the necessary thiazoline and oxazoline heterocycles. nih.govnih.gov This dependency creates a major obstacle for chemical diversity. When producing analogs in a heterologous host like E. coli, the precursor peptide must be expressed within the cell, which limits the incorporation of non-proteinogenic or unnatural amino acids into the final structure. nih.gov

Overcoming these issues is critical for unlocking the full potential of the patellamide biosynthetic toolkit. nih.gov Research has explored several strategies to circumvent these limitations. One promising approach involves re-engineering the PatE substrate itself. By modifying the precursor, it may be possible to eliminate the need for the slow PatA protease step. nih.gov Furthermore, studies have shown that the PatD enzyme can be activated in trans by the addition of an exogenous leader peptide, suggesting a potential workaround for the leader dependency bottleneck. nih.gov Combining the power of chemical synthesis for creating diverse linear peptides with the exquisite catalytic power of the biosynthetic enzymes offers a powerful chemoenzymatic strategy. nih.gov This approach allows for the incorporation of unnatural amino acids and reactive groups into synthetic peptides, which can then be subjected to enzymatic heterocyclization and macrocyclization in vitro to produce novel patellamide-like molecules. nih.gov

The table below summarizes the key biosynthetic bottlenecks and the strategies being investigated to address them.

| Bottleneck | Description | Enzyme(s) Involved | Proposed Solution / Research Direction | Reference(s) |

| Slow Catalysis | The final macrocyclization step is extremely slow, limiting the overall yield and efficiency of analog production. | PatG (Macrocyclase domain) | Enzyme engineering to improve catalytic efficiency; optimizing reaction conditions for in vitro systems. | nih.govnih.gov |

| Substrate Recognition | The heterocyclase requires the leader peptide on the precursor for activity, restricting the use of chemically synthesized, diverse linear peptides as substrates. | PatD, PatE (Leader Peptide) | Trans activation of PatD with exogenous leader peptide; chemoenzymatic approaches using synthetic substrates; re-engineering the PatE substrate to bypass certain enzymatic steps. | nih.govnih.gov |

Resolving these issues would significantly advance the prospects for the large-scale production of highly diverse patellamide analogs for further research and development. nih.gov

Biological Activity and Functional Role Investigations of Patellamide E

In Vitro Evaluation of Bioactivity Spectrum

The unique structural framework of the patellamides, characterized by thiazole (B1198619) and oxazoline (B21484) heterocycles, confers significant biological activity. mdpi.comnih.gov While the bioactivity of the patellamide class is widely reported, specific experimental data for Patellamide E are limited in the scientific literature.

Antimicrobial Activity

The patellamide class of compounds has been reported to possess antimicrobial properties. researchgate.net Some studies have indicated that certain patellamides exhibit activity against various bacteria and fungi. researchgate.netresearchgate.net However, specific data detailing the antimicrobial spectrum and potency (e.g., minimum inhibitory concentration values) of this compound are not extensively documented in available research.

Antiviral Activity

Patellamides are generally considered to have potential antiviral properties. nih.govontosight.ai The rigid, macrocyclic structure of these peptides makes them intriguing candidates for interacting with viral proteins. ontosight.ai A computational, in silico study has explored the potential of this compound as an inhibitor of a non-structural protein (nsp13) of the SARS-CoV-2 virus, which is essential for viral replication. researchgate.net This analysis predicted a strong binding affinity, suggesting a potential inhibitory capability. However, experimental validation of this compound's antiviral efficacy is not yet available in the published literature.

Anticancer Activity against Neoplastic Cell Lines

This compound is described as a cytotoxic cyclic peptide. mdpi.com The broader patellamide family has demonstrated notable cytotoxic effects against various cancer cell lines. rsc.orgnih.gov For instance, early studies on the patellamide family showed cytotoxicity against L1210 murine leukemia cells. nih.gov More specific data is available for close analogs of this compound, such as Patellamides A, B, and C, which have been evaluated against several neoplastic cell lines. Patellamide A, in particular, has shown significant activity against the CEM human acute lymphoblastic leukemia cell line. nih.govmdpi.comrsc.org

Detailed cytotoxic activities for related patellamides are presented below.

| Compound | Cell Line | Activity | Value |

| Patellamide A | CEM (Human Leukemia) | ID₅₀ | 0.028 µg/mL |

| Patellamide A | L1210 (Murine Leukemia) | IC₅₀ | 2-4 µg/mL |

| Patellamide B | L1210 (Murine Leukemia) | IC₅₀ | 2-3.9 µg/mL |

| Patellamide C | L1210 (Murine Leukemia) | IC₅₀ | 2-3.9 µg/mL |

IC₅₀ (Median Inhibitory Concentration) and ID₅₀ (Median Inhibitory Dose) values represent the concentration of a substance required to inhibit a biological process by 50%. Data sourced from references nih.govmdpi.comresearchgate.netrsc.orguobasrah.edu.iq.

Modulation of Multidrug Resistance Mechanisms

A significant area of investigation for the patellamide family is their ability to reverse multidrug resistance (MDR) in cancer cells. nih.gov This phenomenon is often caused by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove anticancer drugs from the cell, reducing their efficacy. mdpi.com Several patellamides have been shown to inhibit this mechanism.

Patellamide D is a well-documented modulator of MDR in the CEM/VLB100 human leukemic cell line, which is resistant to vinblastine. mdpi.commdpi.comneoplasiaresearch.com It is believed to act as a selective antagonist, possibly by competitively binding to P-gp and blocking the transport of chemotherapeutic agents. nih.govmdpi.commdpi.com Patellamides B and C have also demonstrated the ability to modulate MDR in vitro. acs.org While this activity is a known characteristic of the patellamide class, specific experimental studies confirming the MDR-reversing activity of this compound have not been reported.

The table below summarizes the MDR modulation activity of Patellamide D.

| Chemotherapeutic Agent | Cell Line | Patellamide D Concentration | Effect on IC₅₀ | Fold Enhancement of Cytotoxicity |

| Vinblastine | CEM/VLB100 | 3.3 µM | Reduced from 100 ng/mL to 1.5 ng/mL | ~66 |

| Adriamycin | CEM/VLB100 | 3.3 µM | Reduced from >1000 ng/mL to 110 ng/mL | >9 |

| Colchicine | CEM/VLB100 | 3.3 µM | Reduced from 140 ng/mL to 50 ng/mL | 2.8 |

Exploration of Ecological and Physiological Functions in Symbiotic Systems

Role in the Lissoclinum patella-Prochloron didemni Symbiosis

This compound, along with other patellamides, is produced by the cyanobacterium Prochloron didemni, which lives in an obligate symbiosis with the ascidian host, Lissoclinum patella. nih.govpnas.orgmdpi.com The ecological and physiological roles of these metabolites within this symbiotic relationship are a subject of ongoing research.

Initially, it was hypothesized that the cytotoxicity of patellamides served as a chemical defense against predators. However, toxicological studies with the metal-free forms of these peptides did not show significant toxicity or changes in palatability to potential predators, challenging this hypothesis. rsc.org

A more prominent theory centers on the role of patellamides in metal homeostasis, particularly that of copper. pnas.org Ascidians are known to accumulate high concentrations of copper, and patellamides are effective metal-chelating agents, showing a high affinity for copper(II) ions. researchgate.netrsc.orguni-heidelberg.de It is proposed that patellamides bind copper(II) in vivo, and these copper-patellamide complexes are the biologically active forms within the symbiosis. researchgate.netrsc.org

These complexes have been shown to possess a range of catalytic activities in vitro, including phosphatase, β-lactamase, glycosidase, and notably, carbonic anhydrase activity. nih.govmdpi.comuni-heidelberg.de The carbonic anhydrase activity is particularly compelling. The symbiotic Prochloron cells are photosynthetic and require a supply of carbon dioxide. The dicopper(II)-patellamide complexes are highly efficient catalysts for the hydration of CO₂, a reaction crucial for carbon-concentrating mechanisms. nih.govuni-heidelberg.de This has led to the hypothesis that a primary function of the patellamides, including this compound, is to act as a carbonate transport system, ensuring the delivery of inorganic carbon from the host environment to the photosynthetic symbiont. uni-heidelberg.de While this function is proposed for the patellamide family as a whole, the specific contribution or differential role of this compound compared to other patellamides in the system has not been specifically elucidated.

Hypothesized Functions in Defense Mechanisms and Resource Competition

Initially, the primary proposed function for patellamides, like many other marine cyclic peptides, was chemical defense for the host organism. rsc.orguni-heidelberg.de However, studies on the metal-free form of patellamides, including this compound, have shown no significant toxicity or changes in palatability to potential predators or various microorganisms. rsc.orgrsc.org This lack of inherent toxicity in the metal-free state has led researchers to explore other potential biological roles. rsc.org

An alternative hypothesis suggests that patellamides may play a role in resource competition. The production of these compounds could be a strategy for the cyanobacterium to control its local environment. rsc.orgresearchgate.net More recent research indicates that the biological activity of patellamides may be linked to their metal complexes, particularly with copper(II). mdpi.com While metal-free patellamides show little effect on algae, their copper(II) complexes can have significant impacts. At high concentrations, these complexes can be lethal to algae, whereas at lower, more physiologically relevant concentrations, they have been observed to enhance the photosynthetic rate of certain algae. uni-heidelberg.deuni-heidelberg.de This suggests a more complex role than simple defense, possibly involving the modulation of the local microbial community.

Investigation of this compound in Carbon and Nitrogen Metabolism of Symbionts

The symbiotic relationship between Prochloron didemni and its ascidian host involves a close metabolic exchange. The cyanobacterium provides its host with products of photosynthesis, meeting up to 60% of the host's carbon demand. rsc.orgrsc.orguni-heidelberg.de Additionally, P. didemni participates in nitrogen recycling and potentially nitrogen fixation, with the host possibly supplying nitrogenous waste to the symbiont. rsc.orgrsc.orguni-heidelberg.de

Given this metabolic integration, a role for patellamides in these processes has been considered. However, as secondary metabolites, they are generally not directly involved in primary metabolic pathways like growth and reproduction. rsc.orgrsc.org Therefore, a direct enzymatic role in the primary metabolism of carbon or nitrogen is considered unlikely. rsc.orgresearchgate.netrsc.org Instead, a more indirect role is hypothesized, potentially related to the transport of essential molecules. The dicopper(II) complexes of patellamides are highly efficient catalysts for CO2 hydrolysis, a process relevant to carbon fixation. rsc.orgmdpi.comnih.gov However, the release of the resulting carbonate is inhibited at the pH found in the ascidian's cloaca, making a direct catalytic function in CO2 hydrolysis less probable. rsc.orgnih.gov A more plausible hypothesis is that copper(II)-patellamide complexes function in the transport of carbonate from the ascidian to the photosynthetic symbiont. uni-heidelberg.demdpi.comuni-heidelberg.denih.gov

Metal Ion Coordination Chemistry and Catalytic Potential

The structure of patellamides, with multiple nitrogen donor atoms from their thiazole and oxazoline rings and amide groups, makes them effective ligands for metal ions. rsc.orgnih.gov

Binding Affinities and Selectivity for Transition Metal Ions, particularly Copper(II)

Patellamides exhibit a notable preference for binding with copper(II) ions over other transition metals like zinc(II), and significantly more so than calcium(II). rsc.orgmdpi.com The stability constants for copper(II) complexes are generally one to two orders of magnitude larger than for zinc(II) complexes. mdpi.com This selectivity is attributed to the specific conformational changes induced in the patellamide macrocycle upon binding the first copper(II) ion, which preorganizes the ligand for the cooperative binding of a second copper(II) ion. nih.gov The conformation of this compound, along with Patellamide B, changes from a "figure of eight" to a "square" shape upon complexation with copper. nih.gov

| Patellamide | Metal Ion | Binding Characteristics | Reference |

|---|---|---|---|

| Patellamide A | Cu(II) | Complex stability constant: 2.0 × 10⁴ | nih.gov |

| Patellamide C | Cu(II) | Complex stability constant: 6.8 × 10⁴ | nih.gov |

| Patellamides | Cu(II) vs. Zn(II) | Cu(II) stabilities are 1-2 orders of magnitude larger than for Zn(II) | mdpi.com |

| Patellamides | Ca(II) | Significantly lower stability constants than with Cu(II) | rsc.org |

Formation of Mono- and Di-nuclear Copper(II) Complexes

Patellamides are well-suited to bind two metal ions due to their size, flexibility, and number of donor groups. nih.govresearchgate.net They have been shown to form both mono- and di-nuclear complexes with copper(II). uq.edu.aupublish.csiro.auacs.orgnih.govresearchgate.net The binding of two copper(II) ions is often a cooperative process. rsc.orgnih.govresearchgate.netpublish.csiro.au The coordination of the first Cu(II) ion induces a conformational change in the patellamide from a "figure-of-eight" to a "saddle" shape, which facilitates the binding of the second Cu(II) ion. nih.gov The resulting dicopper(II) complexes are particularly stable and are believed to be central to the biological function of these peptides. rsc.orgrsc.org

Catalytic Activity of Copper(II)-Patellamide Complexes

The dicopper(II) complexes of patellamides exhibit remarkable catalytic activity for a range of biologically relevant reactions. rsc.orgmdpi.com

| Catalytic Activity | Substrate | pH Optimum | Relative Rate | Reference |

|---|---|---|---|---|

| Carbonic Anhydrase | CO₂ | 6-7 | High, near enzymatic rates | rsc.orguni-heidelberg.dechemistryviews.org |

| Phosphoesterase | Phosphoesters | 6-7 | High | rsc.orguni-heidelberg.de |

| Glucosidase | - | >10 | Low | rsc.orguni-heidelberg.dechemistryviews.org |

| β-Lactamase | - | >10 | Low | rsc.orguni-heidelberg.de |

The most notable is their carbonic anhydrase activity, with turnover frequencies approaching those of natural enzymes. rsc.org They are also effective phosphoesterases at physiologically relevant pH. rsc.org The glucosidase and β-lactamase activities are observed at much higher pH values and are therefore considered less likely to be biologically relevant. rsc.org

Hypothesized Role in in vivo Metal Ion Transport and Regulation

The high concentration of copper in ascidians, which can be over 500 to 3000 times that of the surrounding seawater, coupled with the patellamides' affinity for copper(II), strongly suggests a role in metal ion management. mdpi.compublish.csiro.au It is hypothesized that patellamides are involved in the accumulation and transport of copper(II) within the ascidian and its symbiont. mdpi.com The ability of patellamides to form stable dicopper(II) complexes supports their potential function as metal transporters. researchgate.netpublish.csiro.au The discovery that copper(II) is indeed coordinated to patellamide derivatives in living Prochloron cells lends significant weight to this hypothesis. rsc.orgnih.govuq.edu.auchemistryviews.org The injection of copper(II) into the living organism has been shown to increase the concentration of various patellamides, further suggesting their role in copper homeostasis. uni-heidelberg.de

Modeling Carbonic Anhydrase Activity of Dicopper(II)-Patellamide Complexes

The investigation into the carbonic anhydrase activity of dicopper(II)-patellamide complexes has revealed them to be remarkably efficient mimics of the natural enzyme, despite key structural and metallic differences. mdpi.comrsc.org While natural carbonic anhydrases are typically mononuclear zinc(II) enzymes, the dicopper(II) complexes of patellamide derivatives have demonstrated significant catalytic activity in the hydration of carbon dioxide. mdpi.com In fact, they are considered the most efficient synthetic carbonic anhydrase models discovered to date. mdpi.com

Mechanistic studies, supported by isotope labeling experiments, stopped-flow kinetics, and quantum-chemical calculations, have provided a detailed understanding of the catalytic cycle. mdpi.com The proposed mechanism involves the nucleophilic attack of a copper(II)-coordinated hydroxide (B78521) ion on a carbon dioxide molecule coordinated to the second copper(II) center. uni-heidelberg.de This process is believed to be the rate-determining step in the catalytic hydration of CO2. nih.gov The formation of the catalyst-CO2 adduct and the subsequent release of carbonate or bicarbonate are considered to be relatively fast processes. nih.gov

The catalytic efficiency of these dicopper(II)-patellamide complexes is influenced by both the stereochemistry of the peptide scaffold and the nature of the heterocyclic donor groups. nih.gov Research has shown that the naturally occurring R,S,R,S configuration of the isopropyl side chains leads to more efficient catalysts compared to the S,S,S,S isomers. nih.gov Furthermore, a dicopper(II) complex with four imidazole (B134444) groups has been found to be a more effective catalyst than an analogue of ascidiacyclamide (B1665190) containing two thiazole and two oxazoline rings. nih.gov

Computational studies, specifically using density functional theory (DFT), have been instrumental in evaluating the energetics of the catalytic cycle. nih.govresearchgate.net These theoretical models have supported experimental findings and have been crucial in comparing the energy barriers of the reaction with kinetic data. nih.gov The calculations have indicated that the release of the bridging carbonate is a critical step in the catalytic process. nih.govresearchgate.net

One of the most striking findings is the sheer speed of these model systems. The dicopper(II) complexes of some pseudo-octapeptides, which are synthetic analogues of patellamides, exhibit catalytic rate constants (kcat) as high as 7.3 x 10³ s⁻¹. nih.govresearchgate.net This is significantly faster than the uncatalyzed reaction (3.7 x 10⁻² s⁻¹) and approaches the efficiency of native carbonic anhydrase enzymes, which have kcat values in the range of 2 x 10⁵ to 1.4 x 10⁶ s⁻¹. nih.govresearchgate.net These complexes also demonstrate a high turnover number (TON) of at least 1700, limited only by the experimental setup. nih.govresearchgate.net

Despite this high catalytic activity, recent computational analysis suggests that at pH values above approximately 7, the product of the catalysis, carbonate, inhibits the reaction. nih.gov This has led to the hypothesis that the primary biological role of copper(II)-patellamide complexes may not be CO2 hydrolysis, but rather carbonate transport. nih.govresearchgate.net

Table 1: Catalytic Parameters of Dicopper(II)-Patellamide Analogue Complexes

| Complex | kcat (s⁻¹) | Uncatalyzed Rate (s⁻¹) | Enzyme-Catalyzed Rate (s⁻¹) | Turnover Number (TON) |

|---|

Table 2: Investigated Patellamide-Related Compounds

| Compound Name |

|---|

| Ascidiacyclamide |

| Patellamide A |

| Patellamide B |

| Patellamide C |

| Patellamide D |

| This compound |

| Patellamide F |

| Lissoclinamide 4 |

| Lissoclinamide 5 |

| Lissoclinamide 6 |

| Ulicyclamide |

| Ulithiacyclamide |

Structure Activity Relationship Sar Studies and Patellamide E Analogues

Impact of Macrocyclic Conformation on Biological Activity

The 24-membered macrocyclic structure of patellamides is a defining feature that significantly influences their biological activity. mdpi.com These cyclic pseudo-octapeptides possess a relatively rigid backbone containing eight nitrogen atoms, four from peptide bonds and four within the heterocyclic rings. mdpi.com This rigidity, however, is not absolute. Patellamides can exist in different conformations, and the equilibrium between these states can be influenced by the surrounding environment, such as the polarity of the solvent. uc.pt

In their metal-free state, patellamides often adopt a figure-of-eight conformation where the two thiazole (B1198619) rings are parallel and in close proximity. rsc.org This folding is crucial for their biological function. Theoretical studies have shown that while the energy change upon folding is positive for patellamides, various substitutions can significantly reduce this energy barrier, thereby favoring a folded conformation. uc.pt Desymmetrization of the molecule, for instance, can lead to improved folding. uc.pt The macrocyclic structure, with its alternating amide and heterocycle arrangement, creates a scaffold that is pre-organized for metal ion binding, a key aspect of their activity. rsc.org The flexibility of the macrocycle, although limited, allows it to accommodate metal ions and adopt specific conformations required for catalytic activity. researchgate.net

Role of Heterocycle Identity and Position (Thiazole, Oxazoline)

The nature and arrangement of the heterocyclic rings—typically two thiazoles and two oxazolines—are critical determinants of patellamide E's biological profile. rsc.orgrsc.org The thiazole rings are formed from cysteine, while the oxazoline (B21484) rings are derived from serine or threonine. mdpi.com In this compound, as with most natural patellamides, these heterocycles alternate within the macrocycle. nih.gov

The identity of the heterocycles also affects the macrocycle's rigidity. Exchanging the natural thiazole and oxazoline rings with dimethylimidazoles, for example, results in a more rigid macrocycle. researchgate.net Such modifications can significantly alter the molecule's folding and, consequently, its chemical and biological properties. researchgate.net The specific arrangement of these heterocycles within the 24-membered ring creates a unique environment for metal ion coordination, which is central to the catalytic activities of patellamide complexes. rsc.org

Influence of Amino Acid Side Chains and Stereochemistry (L- and D-configurations)

The amino acid side chains and their stereochemistry are key factors that differentiate various patellamides and modulate their biological activity. mdpi.com In this compound, the side chains are derived from valine, alanine, and phenylalanine. researchgate.net Generally, members of the patellamide family differ in the pendent side chains attached to the macrocyclic backbone. mdpi.com These side chains, which can be methyl, isopropyl, isobutyl, or benzyl (B1604629) groups, are oriented on the outside of the macrocycle. mdpi.comresearchgate.net

A crucial and conserved feature is the stereochemistry of the amino acids. The amino acid at the N-terminus of the thiazole ring is consistently a D-amino acid, while the one at the N-terminus of the oxazoline is an L-amino acid, resulting in an alternating R,S,R,S configuration of the four substituents. mdpi.comresearchgate.net This specific stereochemical arrangement is believed to be optimal for some of their biological functions. rsc.org The biosynthetic pathway involves a deliberate epimerization of what would otherwise be L-amino acids. researchgate.net

Modifying the stereochemistry of the side chains leads to significant differences in the folding of the cyclic peptide. researchgate.net For instance, changing the configuration of the side chains in synthetic analogues has been shown to impact their catalytic activity. nih.gov Even subtle differences in side chains and their stereochemistry can affect the stability of metal complexes formed by patellamides, suggesting their importance for the molecule's natural role. researchgate.net

Design and Synthesis of Non-Natural this compound Analogues

The intriguing biological activities of patellamides have spurred the development of synthetic strategies to create non-natural analogues. These synthetic efforts aim to probe the structure-activity relationships further and to generate novel compounds with enhanced or modified properties. A significant advance in this area was the development of a building block-based approach, which provides a straightforward and cost-effective route to a variety of patellamide analogues. rsc.orgrsc.org

Modifications of Heterocycle Type (e.g., Imidazole)

A key area of analogue design involves the substitution of the natural thiazole and oxazoline heterocycles with other five-membered rings, most notably imidazole (B134444). The synthesis of patellamide-like macrocycles containing 1,5-dimethylimidazole has been a particular focus. rsc.orgresearchgate.net These imidazole-containing analogues have been instrumental in functional studies. rsc.org The exchange of the natural heterocycles with dimethylimidazoles or methyloxazoles tends to create more rigid macrocycles. researchgate.net The synthesis of these non-natural analogues has been facilitated by elegant and versatile synthetic methods that allow for the incorporation of various heterocycles. mdpi.comresearchgate.net This has enabled detailed studies into how structural changes impact the chemistry of the resulting copper(II) complexes. researchgate.net Experiments with imidazole-based patellamide analogues have been used to probe the in vivo coordination of copper(II). mdpi.com

Alterations to Pendent Groups and Macrocycle Backbone

Synthetic methodologies have enabled the creation of patellamide analogues with a wide variety of pendent groups attached to the macrocycle backbone. mdpi.com These modifications allow for the systematic study of how different side chains influence the properties of the molecule. By altering the amino acid precursors in the synthesis, researchers can introduce different alkyl or aryl side chains. This flexibility is crucial for optimizing the biological activity and physicochemical properties of the analogues. mdpi.com The ability to systematically vary these pendent groups has been essential for correlating the structure of the macrocycle with the reactivity of its metal complexes. researchgate.net

Development of Patellamide-like Pseudo-peptides (e.g., Westiellamides)

Research has extended beyond direct analogues of the 24-membered patellamide ring to include related, but structurally distinct, pseudo-peptides. A notable example is the westiellamides, which are smaller, 18-membered macrocycles classified as pseudo-hexapeptides. mdpi.comresearchgate.net Despite their smaller ring size, westiellamides have also been shown to form dinuclear copper(II) complexes, similar to the larger patellamides. mdpi.comresearchgate.net The synthesis of westiellamide-derived pseudo-hexapeptide macrocycles has provided further insights into the structural requirements for metal binding and catalytic activity. rsc.org These smaller cyclic peptides represent a different class of macrocycles that share some functional similarities with patellamides, expanding the scope of research into this family of natural products and their synthetic derivatives. mdpi.com

Correlations between Structural Modifications and Metal Binding Properties

The metal-binding capabilities of patellamides, including this compound, are intrinsically linked to their unique macrocyclic structure. These cyclic pseudo-octapeptides possess a 24-membered ring that creates a pre-organized cavity suitable for coordinating with metal ions. nih.govrsc.org The arrangement of four nitrogen-containing heterocycles (typically two thiazoles and two oxazolines) and four amide groups results in eight nitrogen donor atoms pointing towards the interior of the macrocycle, making them effective ligands for various transition metals. nih.govrsc.org Patellamides have shown a particular affinity for copper(II), often binding two Cu(II) ions in a cooperative manner. rsc.orgpublish.csiro.au

The relationship between the structure of these compounds and their metal-binding properties has been a subject of extensive research, revealing that even minor modifications to the molecular framework can lead to significant changes in binding affinity and selectivity. nih.govmdpi.com

The Role of the Macrocyclic Conformation

In their metal-free state, patellamides typically exist in a "figure-of-eight" conformation. rsc.org However, upon coordination with a metal ion, particularly the first of two copper(II) ions, the macrocycle undergoes a significant structural rearrangement to a "saddle" or "square" shape. nih.govuni-heidelberg.de This conformational change is crucial as it optimally positions the nitrogen donor atoms for the cooperative binding of a second copper(II) ion. nih.govuni-heidelberg.de The stability of these conformations is influenced by the specific heterocycles and the stereochemistry of the amino acid side chains within the macrocycle. nih.gov The preference of Cu(II) for square planar or square pyramidal coordination geometries aligns well with the "saddle" conformation of the patellamide, whereas other ions like Zn(II), which prefer a tetrahedral environment, may bind less ideally. mdpi.com

Influence of Heterocycle Composition

The nature of the heterocyclic rings within the patellamide structure is a primary determinant of metal binding. The nitrogen atoms within the thiazole and oxazoline rings act as key donor sites for metal coordination. rsc.org The basicity (pKa) of these heterocycles influences their donor strength and, consequently, the stability of the resulting metal complex. rsc.org The pKa values for relevant heterocycles are approximately 7.0 for imidazole, 4.75 for oxazoline, and 2.5 for thiazole. rsc.org

Studies on synthetic analogues have demonstrated the importance of these rings. For instance, creating analogues where the natural oxazoline rings are replaced with thiazole rings alters the copper(II) coordination chemistry. nih.gov Furthermore, a study on the related compound lissoclinamide showed that interchanging the heteroatoms within the thiazole ring significantly diminished its ability to bind Cu(II), highlighting the critical role of the specific arrangement of donor atoms. rsc.org

Impact of Side Chain Modifications

Stereochemistry

The stereochemistry of the amino acid residues is another critical factor. The natural patellamides typically feature an alternating R,S stereochemistry at the side chains. Computational studies have suggested that this specific stereochemical arrangement, along with the combination of thiazole and oxazoline rings, is ideal for certain functions like carbonate binding in the dicopper(II) complex. rsc.org Synthetic studies on analogues with altered stereochemistry at specific residues have confirmed that such changes can significantly impact the structure and stability of the metal complexes formed. nih.gov

Metal Ion Binding Affinities of this compound and Related Compounds

Research has quantified the binding affinities of several patellamides for different metal ions. This compound has been shown to bind both copper(II) and zinc(II). The stability constants (K) indicate the strength of the interaction between the ligand and the metal ion. The data reveals nuanced differences in metal preference among the patellamide family. For instance, while many patellamides show a high affinity for Cu(II), this compound exhibits a notably strong affinity for Zn(II) in its initial binding event (K₁). uni-heidelberg.de

The following table summarizes the reported complex stability constants for this compound and other members of the patellamide family with Cu(II) and Zn(II).

Data sourced from a doctoral dissertation, compiled from studies using circular dichroism (CD) spectroscopy. K₁ represents the formation of the mononuclear complex, and K₂ represents the formation of the dinuclear complex. uni-heidelberg.de

Advanced Methodologies in Patellamide E Research

Genetic and Genomic Approaches

The investigation into the biosynthesis of patellamides has heavily relied on genomic sequencing and subsequent functional studies, often utilizing heterologous expression systems. These approaches have been crucial in identifying the genes responsible for patellamide production and validating their roles in the biosynthetic cascade.

Genome Sequencing of Prochloron didemni for Biosynthetic Gene Cluster Identification

The symbiotic cyanobacterium Prochloron didemni, found in association with ascidians, has been identified as the primary producer of patellamides rsc.orgmdpi.comnih.govpnas.org. The sequencing of the P. didemni genome was instrumental in pinpointing the genetic machinery responsible for patellamide biosynthesis. This led to the identification of a specific gene cluster, designated the "pat" cluster, which contains all the necessary genes for the synthesis of these cyclic peptides mdpi.comnih.govpnas.orgnih.gov. This discovery was significant as it represented one of the first instances of identifying the biosynthetic gene cluster for cyanobactins, thereby classifying them as RiPPs nih.gov. The pat cluster comprises several genes, including patA through patG, which encode enzymes involved in precursor peptide processing, heterocyclization, cleavage, macrocyclization, and oxidation mdpi.compnas.org. Crucially, the precursor peptide gene, patE, encodes the amino acid sequence that forms the core structure of patellamides, including patellamide E mdpi.comnih.govpnas.org. The identification of this cluster also provided insights into the evolutionary origins, with suggestions of horizontal gene transfer mdpi.compnas.org.

Gene Knockout and Mutagenesis Studies in Heterologous Systems

Due to the challenges in cultivating Prochloron didemni in vitro, researchers have turned to heterologous expression systems, primarily Escherichia coli (E. coli), to functionally validate the identified patellamide biosynthetic gene cluster mdpi.comnih.govnih.govresearchgate.net. By introducing the entire pat gene cluster into E. coli, scientists have successfully demonstrated the production of patellamides, confirming the cluster's completeness and the ribosomal nature of the pathway mdpi.compnas.orgresearchgate.net. While direct gene knockout studies within P. didemni are not widely reported due to cultivation issues, the heterologous expression approach serves as a powerful functional assay. Modifications or deletions within the heterologous system would reveal the necessity of specific genes for product formation, effectively mimicking knockout studies and providing detailed insights into the role of each enzyme encoded by the cluster. This strategy has been pivotal in understanding the post-translational modifications, such as heterocycle formation and macrocyclization, that are critical for generating the final patellamide structures nih.govnih.govacs.org.

Table 1: Key Genes in the Patellamide Biosynthetic Gene Cluster

| Gene | Proposed Function | Key Roles Identified | References |

|---|---|---|---|

| patA | N-terminal protease | Cleaves the N-terminal leader peptide. | mdpi.com, pnas.org, acs.org |

| patD | Heterocyclase | Catalyzes the formation of thiazoline (B8809763) and oxazoline (B21484) rings from cysteine, serine, and threonine residues. | mdpi.com, iucr.org, nih.gov, acs.org |

| patE | Precursor peptide | Encodes the amino acid sequence for patellamides, including this compound. | mdpi.com, nih.gov, pnas.org |

| patG | C-terminal protease, Macrocyclase, Oxidase | Catalyzes C-terminal cleavage, macrocyclization, and oxidation of heterocycles. | researchgate.net, mdpi.com, iucr.org, nih.gov, pnas.org, acs.org |

Structural Biology Techniques

Elucidating the three-dimensional structure and conformational dynamics of patellamides and their associated proteins is essential for understanding their function, particularly their metal-binding capabilities and potential biological activities. Various structural biology techniques have been employed to achieve this.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics

NMR spectroscopy is indispensable for determining the solution-state structures, conformations, and dynamics of patellamides. Through 1D and 2D NMR experiments, researchers have characterized the detailed structures of patellamides and their analogues, including the identification of stereochemistry and the nature of heterocycles pnas.orgresearchgate.net. NMR studies, often coupled with computational modeling (e.g., molecular dynamics simulations), have been crucial in understanding the conformational flexibility of the patellamide macrocycle, distinguishing between "saddle" and "figure-of-eight" conformations and how these are influenced by side chains and heterocycles mdpi.comuni-heidelberg.dersc.org. Temperature-dependent NMR studies have further provided insights into the dynamics of amide protons and conformational equilibria, which are critical for metal ion binding uni-heidelberg.dersc.org.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal Coordination Environment

Patellamides are known for their strong affinity for metal ions, particularly copper(II), forming stable mono- and dinuclear complexes rsc.orgmdpi.comresearchgate.net. Electron Paramagnetic Resonance (EPR) spectroscopy, often in conjunction with spectral simulations and molecular modeling, has been a primary technique for characterizing the coordination environments of these metal ions in solution rsc.orgmdpi.comresearchgate.netacs.orgnih.gov. EPR studies on dicopper(II) patellamide complexes have provided detailed information on the distances and relative orientations of the copper centers, the nature of the coordination sphere (e.g., involvement of heterocyclic and amide nitrogens), and the influence of ligands like carbonate rsc.orguni-heidelberg.deacs.org. The MM-EPR (or DFT-EPR) method, combining molecular mechanics and EPR spectral simulations, has been particularly effective in determining solution structures of these paramagnetic metallopeptides, showing good agreement with X-ray crystallographic data where available rsc.orgacs.org. These studies are vital for understanding the reactivity and potential biological functions of patellamide-metal complexes, such as their role as carbonic anhydrase mimics mdpi.comresearchgate.net.

Table 2: Structural Biology Techniques in Patellamide Research

| Technique | Primary Applications/Findings | Key Compounds/Complexes Studied | Key Information Gained | References |

|---|---|---|---|---|

| X-ray Crystallography | Protein structure elucidation, solid-state structure of metal complexes, macrocycle conformation. | PatG-DUFsp., Metal complexes of Patellamides (e.g., Cu(II) complexes of Ascidiacyclamide), PatJ1. | High-resolution atomic structure of enzymes and metal-bound macrocycles; confirmation of macrocycle folding. | rsc.org, researchgate.net, mdpi.com, iucr.org, uni-heidelberg.de, scispace.com, researchgate.net |

| NMR Spectroscopy | Solution-state conformation, dynamics, structural elucidation, metal-ligand interactions. | Patellamides A, C, E; Ascidiacyclamide (B1665190); Ulithiacyclamide A and analogues. | Detailed 3D structure in solution, conformational flexibility ("saddle" vs. "figure-of-eight"), dynamic behavior of amide protons, identification of stereochemistry. | researchgate.net, mdpi.com, acs.org, pnas.org, uni-heidelberg.de, uc.pt, rsc.org |

Compound List:

Patellamide A

Patellamide B

Patellamide C

Patellamide D

this compound

Ascidiacyclamide

Lissoclinamide

Ulithiacyclamide

Westiellamide

Cyanobactin

Microcyclamide

Aerucyclamide

Pederin

Polytheonamide

Streptolysin S

Mersacidin

Salivaricin

Thioviridamide

Thuricin

Ustiloxin B

Glycocin F

Macedocin

Butyrivibriocin AR10

Epicidin 280

Subtilin

Gallidermin

Labyrinthopeptin

Eudistomides A and B

PatJ1

Future Research Trajectories and Open Questions for Patellamide E

Strategies for Sustainable Cultivation of Prochloron didemni for Enhanced Production

A major obstacle in Patellamide E research is the inability to reliably cultivate its natural producer, Prochloron didemni. mdpi.com This cyanobacterium appears to be an obligate symbiont, and despite numerous attempts since its discovery in 1975, it has resisted stable, long-term cultivation. mdpi.comfrontiersin.org This dependency on the host ascidian creates a significant bottleneck for a sustainable supply of patellamides for research and potential therapeutic applications.

Future research must focus on developing innovative cultivation strategies. This includes a deeper understanding of the highly dynamic microenvironment within the ascidian host, where Prochloron experiences rapid shifts in oxygen levels (from anoxia to hyperoxia) and pH (from ~6 to ~10) driven by light-dark cycles. mdpi.comresearchgate.net Mimicking these complex and fluctuating conditions in a laboratory setting is a critical challenge.

Recent successes in producing patellamides in Escherichia coli through heterologous expression of the biosynthetic gene cluster from P. didemni offer a promising alternative. researchgate.netpnas.orgnih.gov However, optimizing yields and ensuring proper folding and modification in a heterologous host remain areas for further investigation. The ultimate goal is to achieve stable, long-term cultivation of Prochloron itself, which would be instrumental for in-depth studies of its cell biology and the ecological role of its secondary metabolites. mdpi.com

Complete Elucidation of Undetermined Enzyme Functions within the Biosynthetic Pathway

The biosynthetic pathway of patellamides is encoded by the pat gene cluster (patA-patG). pnas.orgiucr.org While the functions of several key enzymes have been identified, including a protease, heterocyclase, oxidase, and macrocyclase, the precise roles of some components remain unclear. rsc.orgnih.gov

Table 1: Known and Unknown Functions in the Patellamide Biosynthetic Pathway

| Gene/Domain | Proposed/Known Function | Status of Elucidation | Key Research Questions |

|---|---|---|---|

| patA | N-terminal protease | Partially Characterized nih.govmdpi.comnih.gov | What is the function of the C-terminal Domain of Unknown Function (DUF)? nih.goviucr.org |

| patB | Unknown | Undetermined rsc.orgnih.goviucr.org | Is it essential for biosynthesis? What is its regulatory or structural role? |

| patC | Unknown | Undetermined rsc.orgnih.goviucr.org | Is it essential for biosynthesis? What is its regulatory or structural role? |

| patD | Heterocyclase (forms thiazoline (B8809763) and oxazoline (B21484) rings) | Characterized nih.goviucr.orgcore.ac.uk | What determines its substrate specificity for cysteine, serine, and threonine? |

| patE | Precursor peptide | Characterized pnas.orgnih.govnih.gov | How does the hypervariability of cassettes lead to a natural library of peptides? scispace.com |

| patF | Homology to prenylases | Characterized as inactive nih.gov | Why is a non-functional prenylase gene retained in the cluster? |

| patG | C-terminal protease, macrocyclase, oxidase | Partially Characterized nih.govmdpi.comiucr.org | What is the function of its C-terminal DUF? nih.goviucr.org What is the precise mechanism of oxidation? |

| Epimerization | Converts L-amino acids to D-amino acids | Unassigned to a specific enzyme nih.goviucr.org | Is this a spontaneous chemical process or enzyme-catalyzed? pnas.orgrsc.orgrsc.orgresearchgate.net |

Specifically, the functions of the gene products PatB and PatC are unknown, though they have been reported as non-essential for synthesis. nih.goviucr.org Furthermore, both the PatA and PatG proteins contain C-terminal domains of unknown function (DUFs). iucr.orgnih.goviucr.org These DUF domains are conserved across all known cyanobactin biosynthetic pathways, suggesting they play a crucial, yet unidentified, role. iucr.orgiucr.orgresearchgate.net Future structural and biochemical studies are needed to assign functions to these enigmatic domains.

Detailed Mechanistic Characterization of Epimerization and Oxidation Steps

Two critical chemical transformations in patellamide biosynthesis remain mechanistically ambiguous: epimerization and oxidation.

The epimerization step, which converts L-amino acids to their D-isomers, is a key modification that influences the final three-dimensional structure and biological activity of the peptide. However, no specific enzyme has been assigned to this transformation. nih.goviucr.org One hypothesis suggests that the epimerization could be a spontaneous, non-enzymatic chemical reaction that occurs after macrocyclization. rsc.orgrsc.orgresearchgate.net This is supported by the high lability of the stereocenters adjacent to the thiazole (B1198619) rings. pnas.org Conversely, it has also been proposed as a possible function for the uncharacterized DUF domains. nih.gov Determining whether this crucial step is spontaneous or enzyme-catalyzed is a key open question. nih.govresearchgate.net

The oxidation of thiazoline and oxazoline rings to the corresponding thiazoles and oxazoles is catalyzed by an oxidase domain within the PatG protein. nih.goviucr.org While this domain is known to be FMN-dependent, its precise mechanism and what determines its substrate specificity (i.e., whether it acts on the linear or macrocyclic peptide) are not fully understood. nih.govmdpi.com Further structural and mechanistic studies on the PatG oxidase domain are required to clarify these details.

In-depth Understanding of this compound Regulation and Expression in Symbiotic Systems

Patellamide biosynthesis genes are among the most highly transcribed cyanobacterial genes within the host ascidian, indicating their importance. mdpi.comresearchgate.net However, it remains unclear why Prochloron produces such large quantities of these compounds and how their expression is regulated within the symbiotic relationship. mdpi.comresearchgate.net

Future research should investigate the environmental and host-derived signals that control the expression of the pat gene cluster. This involves understanding the complex interplay between the host ascidian and the cyanobacterial symbiont, including the potential transfer of nutrients and signaling molecules. mdpi.com In situ transcriptomic and metabolomic profiling has begun to shed light on this, but a more detailed picture is needed to understand the regulatory networks governing patellamide production. mdpi.com

Discovery and Characterization of Novel this compound Analogues and Derivatives

The natural biosynthetic machinery for patellamides exhibits remarkable flexibility, producing a combinatorial library of cyclic peptides from a single precursor peptide gene (patE) through hypervariable cassettes. scispace.com This natural diversity suggests a vast, unexplored chemical space of patellamide analogues.

Future efforts should focus on:

Genome Mining: Searching the genomes of other symbiotic and free-living cyanobacteria for novel patellamide-like gene clusters. scispace.com A related pathway has already been identified in the bloom-forming cyanobacterium Trichodesmium erythraeum. pnas.org

Synthetic Biology: Creating novel analogues by manipulating the biosynthetic pathway. iucr.orgiucr.org The flexibility of the macrocyclase and heterocyclase enzymes makes them powerful tools for generating new compounds. rsc.org

Chemical Synthesis: Developing efficient synthetic routes to produce patellamide analogues with non-natural amino acids or modifications, allowing for systematic structure-activity relationship studies. mdpi.comresearchgate.net

These approaches will expand the library of known patellamides, potentially leading to the discovery of compounds with enhanced or novel biological activities.

Further Investigation into the Catalytic Potential of this compound Metal Complexes

Patellamides are excellent ligands for metal ions, showing a particularly high and cooperative affinity for binding two copper(II) ions. rsc.orguni-heidelberg.deresearchgate.net These dicopper(II)-patellamide complexes have been shown to be remarkably efficient catalysts for a range of reactions in vitro. mdpi.comrsc.org